5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil
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Overview
Description
5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil is a synthetic compound with the molecular formula C15H16Cl2N2O3S It is a derivative of uracil, a pyrimidine nucleobase, and features a unique combination of ethyl, ethoxymethyl, and dichlorophenylthio groups
Preparation Methods
The synthesis of 5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil involves several steps. . The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The ethoxymethyl group can be introduced through alkylation reactions using ethoxymethyl chloride in the presence of a base .
Chemical Reactions Analysis
5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in nucleic acid synthesis, leading to the disruption of DNA and RNA synthesis. This inhibition can result in the suppression of viral replication or the induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific biological context and the type of cells involved.
Comparison with Similar Compounds
5-Ethyl-1-ethoxymethyl-6-((3,5-dichlorophenyl)thio)uracil can be compared with other similar compounds, such as:
Thiouracil: A compound with a similar uracil backbone but with a thiol group at the 2-position.
5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer agent.
1-(Ethoxymethyl)-6-(phenylselenyl)-5-ethyl uracil: A nucleoside analog with a similar structure but with a phenylselenyl group instead of a dichlorophenylthio group.
Properties
CAS No. |
144410-27-5 |
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Molecular Formula |
C15H16Cl2N2O3S |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
6-(3,5-dichlorophenyl)sulfanyl-1-(ethoxymethyl)-5-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H16Cl2N2O3S/c1-3-12-13(20)18-15(21)19(8-22-4-2)14(12)23-11-6-9(16)5-10(17)7-11/h5-7H,3-4,8H2,1-2H3,(H,18,20,21) |
InChI Key |
DSEGRSTVAFERCF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=O)NC1=O)COCC)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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